Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
Overview
Description
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 and a molecular weight of 260.08 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: This compound has a similar structure but with one less chlorine atom.
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound differs in the position of the carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-4-12-8-5(10)3-7(11)13-14(6)8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAGCVRRYYJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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